1-Methyl-1H-indazol-3(2H)-one
CAS No.: 1006-19-5
Cat. No.: VC21024892
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006-19-5 |
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Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 1-methyl-2H-indazol-3-one |
Standard InChI | InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11) |
Standard InChI Key | ONNIFDMRZCMQQM-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C(=O)N1 |
Canonical SMILES | CN1C2=CC=CC=C2C(=O)N1 |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Methyl-1H-indazol-3(2H)-one consists of a bicyclic structure where a pyrazole ring is fused to a benzene ring, creating the indazole scaffold. The compound features a methyl group attached to one of the nitrogen atoms (position 1) and a ketone group at position 3. This specific arrangement of atoms gives the molecule its distinctive chemical behavior and reactivity patterns.
The structural representation can be described as follows:
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Molecular formula: C8H8N2O
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A benzene ring fused with a pyrazole ring
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Methyl substitution at the N-1 position
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Ketone functionality at position 3
Physical Properties
Table 1 summarizes the key physical properties of 1-Methyl-1H-indazol-3(2H)-one:
Property | Value |
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Molecular Weight | 148.16 g/mol |
CAS Number | 1006-19-5 |
Appearance | Solid at room temperature |
Solubility | Moderately soluble in organic solvents |
Classification | Heterocyclic compound, Indazole derivative |
The physical state of 1-Methyl-1H-indazol-3(2H)-one at standard conditions makes it suitable for laboratory handling and storage, while its solubility profile facilitates its use in various chemical reactions and synthetic procedures.
Chemical Properties
The chemical properties of 1-Methyl-1H-indazol-3(2H)-one are primarily defined by its heterocyclic structure and functional groups. The presence of the ketone group at position 3 creates a site for nucleophilic attack, while the nitrogen atoms in the pyrazole ring contribute to its basic character and can participate in hydrogen bonding.
Key chemical properties include:
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Weak basic character due to the nitrogen atoms
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Electrophilic site at the carbonyl carbon
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Potential for hydrogen bonding through the carbonyl oxygen
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Aromaticity of the benzene ring contributing to stability
These properties collectively influence the compound's reactivity and its potential for derivatization in synthetic applications.
Synthesis Methods
Laboratory Synthesis
Multiple synthetic routes exist for preparing 1-Methyl-1H-indazol-3(2H)-one in laboratory settings. These methods typically aim to establish the indazole core structure while incorporating the methyl and ketone functionalities at the appropriate positions.
One common approach involves the cyclization of 2-aminobenzonitrile with methylamine under acidic conditions. This reaction pathway takes advantage of the nucleophilicity of the amine groups and the electrophilicity of the nitrile carbon to form the heterocyclic structure.
Method | Starting Materials | Key Reaction Conditions | Advantages |
---|---|---|---|
Cyclization of 2-aminobenzonitrile | 2-aminobenzonitrile, methylamine | Acidic conditions | Single-step process |
Nitrobenzyl alcohol route | o-nitrobenzyl alcohol, methylamine | Reduction followed by cyclization | Higher purity product |
Alternative cyclization | Substituted hydrazines, carbonyl compounds | Catalytic conditions | Versatility in substitution patterns |
Industrial Production
Industrial production of 1-Methyl-1H-indazol-3(2H)-one often employs optimized versions of laboratory methods, with modifications to enhance efficiency, yield, and purity. These processes typically incorporate:
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Catalysts to accelerate reactions and improve selectivity
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Controlled reaction environments to minimize side products
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Continuous flow processes for larger-scale production
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Purification techniques optimized for industrial settings
These industrial methods are designed to meet the demands of commercial applications while maintaining cost-effectiveness and quality standards.
Chemical Reactivity
Oxidation Reactions
1-Methyl-1H-indazol-3(2H)-one can undergo various oxidation reactions, primarily targeting the dihydro portion of the molecule. Oxidation typically leads to the formation of 1-methyl-indazole-3-one, removing hydrogen atoms from the structure.
Common oxidizing agents include:
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Potassium permanganate (KMnO4)
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Chromium trioxide (CrO3)
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Hydrogen peroxide in combination with catalysts
These oxidation reactions are significant in synthetic pathways where the fully aromatic indazole system is desired.
Reduction Reactions
Reduction of 1-Methyl-1H-indazol-3(2H)-one typically targets the ketone functionality or the pyrazole ring. Reduction of the ketone can produce the corresponding alcohol derivative, while more extensive reduction can lead to 1-methyl-1,2,3,4-tetrahydro-indazol-3-one.
Effective reducing agents include:
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Lithium aluminum hydride (LiAlH4)
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Sodium borohydride (NaBH4)
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Catalytic hydrogenation (H2 with Pd/C or other catalysts)
The selective reduction of specific functional groups in the molecule allows for targeted modifications and the creation of derivatives with altered properties.
Substitution Reactions
Applications in Scientific Research
Chemical Applications
In the field of chemistry, 1-Methyl-1H-indazol-3(2H)-one serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its reactive sites allow for modifications that can lead to molecules with specific properties tailored for various applications.
Key chemical applications include:
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Serving as an intermediate in organic synthesis
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Platform for developing novel heterocyclic libraries
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Model compound for studying reaction mechanisms
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Component in the development of new synthetic methodologies
The versatility of 1-Methyl-1H-indazol-3(2H)-one in chemical transformations makes it an important tool in advanced organic synthesis.
Biological Applications
1-Methyl-1H-indazol-3(2H)-one and its derivatives have been investigated for various biological activities. The indazole scaffold is known to confer bioactive properties to numerous compounds, making derivatives of 1-Methyl-1H-indazol-3(2H)-one potential candidates for biological studies.
Areas of biological investigation include:
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Antimicrobial activity assessment
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Anticancer property screening
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Anti-inflammatory potential
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Enzyme inhibition studies
These biological applications highlight the compound's relevance beyond synthetic chemistry and into the realm of biomedical research.
Application Area | Mechanism | Current Research Status |
---|---|---|
Antimicrobial agents | Cell wall/membrane disruption | Early investigation phase |
Anticancer compounds | Enzyme inhibition/receptor interaction | Preclinical studies |
Anti-inflammatory drugs | Inhibition of inflammatory pathways | Structure-activity relationship studies |
CNS-active compounds | Neurotransmitter modulation | Target identification phase |
Structure-Activity Relationships
Mechanism of Action
The biological activity of 1-Methyl-1H-indazol-3(2H)-one and its derivatives is closely linked to their structural features. The compound's heterocyclic nature allows it to interact with various biological targets, including enzymes and receptors.
The precise mechanisms of action depend on the specific modifications to the core structure and the biological systems being targeted. General mechanisms may include:
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Hydrogen bonding with target proteins
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π-stacking interactions with aromatic residues
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Coordination with metal ions in enzyme active sites
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Structure-specific binding to receptor binding pockets
Understanding these mechanisms is crucial for developing derivatives with enhanced biological activities and specificity.
Comparison with Similar Compounds
1-Methyl-1H-indazol-3(2H)-one can be compared with structurally related compounds to understand structure-activity relationships and identify features critical for specific functions.
Table 4: Comparative Analysis with Similar Compounds
Compound | Structural Difference | Effect on Reactivity/Activity |
---|---|---|
1-Methyl-indazole-3-one | Lacks the dihydro component | Increased aromaticity, different reactivity pattern |
1-Methyl-1,2,3,4-tetrahydro-indazol-3-one | Fully reduced form | Reduced aromaticity, altered binding properties |
2-Methyl-1,2-dihydro-indazol-3-one | Methyl group at position 2 | Different electronic distribution, altered reactivity |
Unsubstituted 1H-indazol-3(2H)-one | No methyl group | Different solubility profile, modified hydrogen bonding |
This comparative analysis provides insights into how structural modifications affect chemical behavior and potential biological activities, guiding the rational design of derivatives with desired properties.
Current Research and Future Directions
Research Trends
Current research involving 1-Methyl-1H-indazol-3(2H)-one focuses on expanding its utility in both chemical synthesis and biological applications. Recent trends include:
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Development of new synthetic methodologies for functionalized derivatives
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Investigation of catalytic applications
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Exploration of green chemistry approaches for synthesis
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Computational studies to predict properties and activities
These research directions continue to broaden the understanding and applications of 1-Methyl-1H-indazol-3(2H)-one in various scientific fields.
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